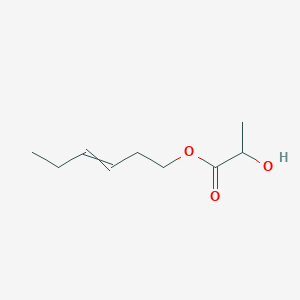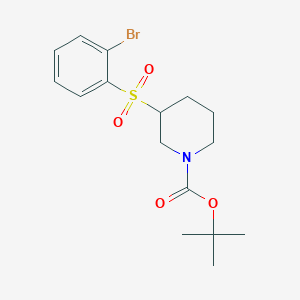
2-Bromo-1-(4-(trifluoromethyl)pyridin-3-YL)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Bromo-1-(4-(trifluoromethyl)pyridin-3-YL)ethanone is an organic compound with the molecular formula C8H5BrF3NO It is a brominated derivative of pyridine, featuring a trifluoromethyl group at the 4-position and a bromoethanone group at the 1-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(4-(trifluoromethyl)pyridin-3-YL)ethanone typically involves the bromination of 4-(trifluoromethyl)pyridine. One common method is the regioselective deprotonation at the C-3 position using lithium diisopropylamide (LDA), followed by trapping with carbon dioxide to form the corresponding nicotinic acid . This intermediate can then be converted to the desired bromoethanone derivative through further chemical transformations.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and precise temperature control can optimize the reaction efficiency and minimize by-products.
化学反应分析
Types of Reactions
2-Bromo-1-(4-(trifluoromethyl)pyridin-3-YL)ethanone undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The ethanone group can be oxidized to form carboxylic acids or other oxidized products.
Reduction Reactions: The compound can be reduced to form alcohols or other reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiocyanate, or primary amines. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while oxidation reactions can produce carboxylic acids.
科学研究应用
2-Bromo-1-(4-(trifluoromethyl)pyridin-3-YL)ethanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2-Bromo-1-(4-(trifluoromethyl)pyridin-3-YL)ethanone involves its interaction with specific molecular targets and pathways. The bromine and trifluoromethyl groups contribute to its reactivity and ability to form stable complexes with biological molecules. These interactions can lead to the inhibition of enzymes or disruption of cellular processes, resulting in its observed biological effects.
相似化合物的比较
Similar Compounds
2-Bromo-4-(trifluoromethyl)pyridine: Similar in structure but lacks the ethanone group.
2-Chloro-4-(trifluoromethyl)pyridine: Contains a chlorine atom instead of bromine.
4-Bromobenzotrifluoride: Features a benzene ring instead of a pyridine ring.
Uniqueness
2-Bromo-1-(4-(trifluoromethyl)pyridin-3-YL)ethanone is unique due to the presence of both the bromine and trifluoromethyl groups, which enhance its reactivity and potential for forming diverse derivatives. Its ethanone group also provides additional sites for chemical modification, making it a versatile compound for various applications.
属性
分子式 |
C8H5BrF3NO |
|---|---|
分子量 |
268.03 g/mol |
IUPAC 名称 |
2-bromo-1-[4-(trifluoromethyl)pyridin-3-yl]ethanone |
InChI |
InChI=1S/C8H5BrF3NO/c9-3-7(14)5-4-13-2-1-6(5)8(10,11)12/h1-2,4H,3H2 |
InChI 键 |
HHPMVZWCKTXVDJ-UHFFFAOYSA-N |
规范 SMILES |
C1=CN=CC(=C1C(F)(F)F)C(=O)CBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-{[(E)-(4-methoxynaphthalen-1-yl)methylidene]amino}benzenesulfonamide](/img/structure/B12449064.png)
![4-tert-butyl-2-(4-tert-butylbenzene-6-id-1-yl)pyridine;iridium;5-(trifluoromethyl)-2-[5-(trifluoromethyl)pyridin-1-id-2-ylidene]pyridin-1-ide](/img/structure/B12449067.png)
![[2-Nitro-4-(trifluoromethyl)phenyl]methanesulfonyl chloride](/img/structure/B12449069.png)
![N-[(1Z)-1-chloro-1-(2-cyanophenyl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl]benzamide](/img/structure/B12449073.png)

![1-(2-Ethylphenyl)-3-[(4-methylpyrimidin-2-yl)sulfanyl]pyrrolidine-2,5-dione](/img/structure/B12449107.png)
![3-Azabicyclo[3.2.0]heptan-2-one](/img/structure/B12449108.png)



![N-[5-[2-(3-acetylanilino)-1,3-thiazol-4-yl]-4-methyl-1,3-thiazol-2-yl]benzamide](/img/structure/B12449126.png)

![2-amino-4-(naphthalen-1-yl)-4H-[1]benzothieno[3,2-b]pyran-3-carbonitrile](/img/structure/B12449140.png)
![ethyl (1S,8R)-bicyclo[6.1.0]non-4-ene-9-carboxylate](/img/structure/B12449141.png)
